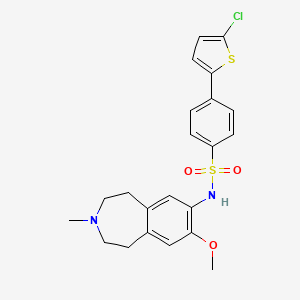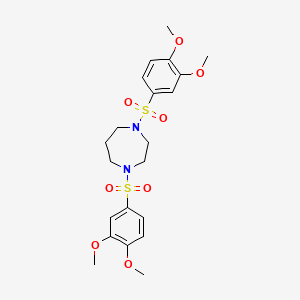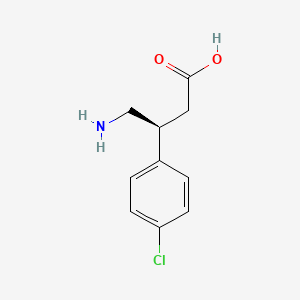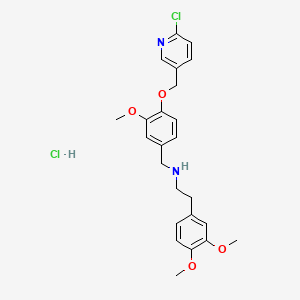
Sclareol glycol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sclareol glycol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Sclareol glycol, a semi-synthetic derivative of diterpene isolated from Salvia sclarea, has been shown to exhibit dopamine-related behavior in mice and rats . This suggests that its primary targets may be dopamine receptors in the brain, which play a crucial role in regulating mood, motivation, and reward.
Biochemical Pathways
Sclareol, the parent compound of this compound, is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . This pathway is involved in the production of terpenoids, a diverse class of natural compounds with a wide range of biological effects . The specific biochemical pathways affected by this compound, however, remain to be elucidated.
Result of Action
This compound’s interaction with dopamine receptors may result in changes in behavior related to dopamine signaling, such as locomotor activity and stereotypy . .
Analyse Biochimique
Biochemical Properties
Sclareol glycol interacts with various enzymes, proteins, and other biomolecules. It is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . This pathway is the main source of isopentenyl diphosphate (IPP), a precursor used for the biosynthesis of sclareol .
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the anti-cancer activity of the host immune system by down-regulating the immune-suppressive effect of regulatory T cells (Treg), thus potentiating the T-cell cytotoxicity against tumor cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to inhibit inflammatory cytokines and enhance antioxidant enzyme activity . The exact molecular pathways mediated by this compound remain uncharted .
Metabolic Pathways
This compound is involved in the MEP pathway . This pathway is the main source of IPP, a precursor used for the biosynthesis of sclareol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sclareol glycol is typically synthesized from sclareol through a series of chemical transformations. One common method involves the microbial transformation of sclareol using strains such as Cryptococcus albidus and Hyphozyma roseonigra, followed by chemical conversion to this compound . The reaction conditions often include specific temperature and pH controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes, where sclareol is subjected to biotransformation by selected microbial strains. This is followed by purification steps, including solvent extraction and chromatographic techniques, to isolate this compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sclareol glycol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the hydroxyl groups in this compound, leading to different derivatives with potential bioactivities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane and ethanol.
Major Products:
Sclareolide: Formed through oxidation of this compound.
Ambroxide: A high-value fragrance compound synthesized from sclareolide.
Comparaison Avec Des Composés Similaires
Sclareol glycol is unique compared to other similar compounds due to its specific bioactivities and applications. Similar compounds include:
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALTZSQORJYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866517 | |
| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55881-96-4 | |
| Record name | Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55881-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sclareol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055881964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthalene-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sclareol glycol?
A1: this compound appears to exert its effects through multiple mechanisms. Primarily, it acts as a reversible activator of adenylate cyclase, leading to increased intracellular levels of 3',5'-cyclic adenosine monophosphate (cAMP) [, ]. This mechanism is supported by observations of increased cAMP accumulation in rat anterior pituitary, brain cortex, and cerebellum tissues following this compound treatment [].
Q2: Does this compound interact with neurotransmitter systems in the brain?
A2: Yes, research suggests that this compound interacts with several neurotransmitter systems. Studies indicate involvement with dopamine (DA) receptors, influencing body temperature regulation and potentially contributing to its effects on apomorphine-induced hypothermia [, , ]. Additionally, evidence points towards interactions with gamma-aminobutyric acid (GABA)ergic pathways, impacting convulsive seizure susceptibility [].
Q3: What is the impact of this compound on body temperature regulation?
A3: this compound demonstrates a complex, dose-dependent effect on body temperature. In rats, low doses initially decrease and then increase rectal temperature, while higher doses induce either a decrease or an increase, respectively []. These effects are hypothesized to involve interactions with dopamine receptors and the cAMP second messenger system within brain thermoregulatory centers [].
Q4: How does this compound influence convulsive seizures?
A4: this compound exhibits a multifaceted effect on convulsive seizures depending on the convulsant agent and dosage. It potentiates pentylenetetrazole-induced seizures and antagonizes the anticonvulsant effect of diazepam [, ]. Conversely, low doses of this compound offer protection against picrotoxin and bicuculline-induced seizures, while higher doses exacerbate them [].
Q5: Does this compound interact with benzodiazepine receptors?
A5: Research suggests that this compound's effects on seizures are not mediated through direct interactions with central benzodiazepine receptors. Unlike the benzodiazepine receptor antagonist Ro 15-1788, this compound does not inhibit the binding of [3H]-diazepam to hippocampal homogenates [].
Q6: What is the effect of this compound on hormone release?
A6: this compound influences the release of several adenohypophysial hormones. In rats, it dose-dependently affects prolactin and somatotropin levels, initially increasing and then decreasing their plasma concentrations [, ]. Additionally, this compound primarily increases adrenocorticotropic hormone (ACTH) levels in rat plasma [, ].
Q7: Does this compound affect memory and anxiety?
A7: Behavioral studies in rats suggest that this compound may possess anxiogenic and memory-enhancing properties. In a punished drinking test, it decreased "proconflict" responses, suggesting an increase in anxiety []. Moreover, post-training administration enhanced retention in an active avoidance task, indicating a potential memory-facilitating effect [].
Q8: What is the impact of this compound on stress response?
A8: this compound appears to modulate the stress response in rats. It increases plasma ACTH and corticosterone levels in unstressed animals and potentiates the stress-induced surge of these hormones []. These findings suggest that this compound may act as an adaptogenic agent, influencing the body's response to stress.
Q9: Does this compound possess antihypoxic properties?
A9: Research indicates that this compound demonstrates protective effects against acute hypoxia in mice. It increased the latency to convulsions and prolonged survival time in models of asphyctic, hemic (sodium nitrite-induced), and histotoxic (sodium nitroprusside-induced) hypoxia []. This antihypoxic effect is attributed to its adenylate cyclase activation and potential modulation of synaptic transmission [, ].
Q10: How is this compound metabolized?
A11: While specific details on this compound metabolism in mammals are limited within the provided research, studies using the fungus Hyphozyma roseonigra provide insights into its biotransformation. H. roseonigra converts sclareol to this compound through a pathway that likely involves several intermediates with modified labdane carbon backbones, including isomerized and oxidized analogs []. Further research is needed to fully elucidate this compound metabolism in mammalian systems.
Q11: What analytical techniques are used to study this compound?
A12: The provided research utilizes various techniques to study this compound's effects. These include behavioral assays in rodents (e.g., convulsion tests, anxiety models) [, , ], hormone level measurements [, ], and in vitro assays examining cAMP accumulation and receptor binding [, ]. Further research may involve advanced analytical methods like mass spectrometry to elucidate metabolic pathways and pharmacokinetic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea](/img/structure/B1680844.png)
![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)









![Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1)](/img/structure/B1680859.png)


